molecular formula C18H26N2O3 B2374455 tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate CAS No. 2094481-41-9

tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate

Cat. No.: B2374455
CAS No.: 2094481-41-9
M. Wt: 318.417
InChI Key: BJZUQWLYBBWORD-UHFFFAOYSA-N
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Description

The compound tert-butyl (2-amino-2-phenylethyl)carbamate and tert-Butyl (2- (2- (2- (2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate have been identified. These compounds have a molecular formula of C13H20N2O2 and C13H28N2O5 respectively .


Molecular Structure Analysis

The molecular structure of similar compounds like tert-butyl (2-amino-2-phenylethyl)carbamate and tert-Butyl (2- (2- (2- (2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate have been analyzed. The average mass of these compounds are 236.310 Da and 292.372 Da respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like tert-butyl (2-amino-2-phenylethyl)carbamate and tert-Butyl (2- (2- (2- (2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate have been analyzed.

Properties

IUPAC Name

tert-butyl N-[2-[2-phenylethyl(prop-2-enoyl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-5-16(21)20(13-11-15-9-7-6-8-10-15)14-12-19-17(22)23-18(2,3)4/h5-10H,1,11-14H2,2-4H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZUQWLYBBWORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCC1=CC=CC=C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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